5,6,7-Trimethylquinoline
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Overview
Description
5,6,7-Trimethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a benzene ring fused with a pyridine ring, with three methyl groups attached at the 5th, 6th, and 7th positions of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing quinoline derivatives, including 5,6,7-Trimethylquinoline, is the Combes quinoline synthesis. This method involves the condensation of aniline with β-diketones, followed by an acid-catalyzed ring closure to form the quinoline backbone . The reaction typically uses concentrated sulfuric acid as the catalyst, and the reaction conditions include heating the mixture to facilitate the cyclization and dehydration steps.
Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an acid (such as sulfuric acid) and an oxidizing agent . This method is known for its ability to produce quinoline derivatives with good yields.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale application of the Skraup synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial processes may also incorporate green chemistry principles, such as using recyclable catalysts and solvent-free conditions, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly used under acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
5,6,7-Trimethylquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7-Trimethylquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, antimalarial quinolines inhibit the heme detoxification pathway in Plasmodium parasites . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl groups.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
2,4-Dimethylquinoline: A derivative with methyl groups at the 2nd and 4th positions.
Uniqueness
5,6,7-Trimethylquinoline is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at the 5th, 6th, and 7th positions can affect the electron density of the quinoline ring, potentially altering its interactions with other molecules and its overall stability .
Properties
IUPAC Name |
5,6,7-trimethylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-7-12-11(5-4-6-13-12)10(3)9(8)2/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHSTINKKSXPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C(=C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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